![molecular formula C22H22N4O2 B2564449 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-60-8](/img/structure/B2564449.png)
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This particular compound features a piperazine ring substituted with a 4-methylbenzoyl group and a phenyl group attached to the pyridazinone core, contributing to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with Piperazine: The pyridazinone core is then reacted with 4-(4-methylbenzoyl)piperazine. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Phenyl Group Introduction: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone core is treated with a phenyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing inflammation and pain.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, such as the prostaglandin and leukotriene pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methylbenzoyl)piperazine derivatives: These compounds share the piperazine moiety and exhibit similar pharmacological activities.
Phenylpyridazinone derivatives: Compounds with a phenyl group attached to the pyridazinone core, showing comparable biological properties.
Uniqueness
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other pyridazinone derivatives. Its combination of a piperazine ring with a 4-methylbenzoyl group and a phenyl group enhances its potential as a multi-functional therapeutic agent.
Propriétés
IUPAC Name |
4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-7-9-18(10-8-16)22(28)26-13-11-25(12-14-26)19-15-20(27)23-24-21(19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKHYGKIRSNGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
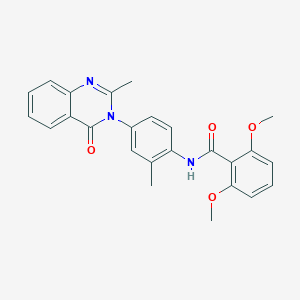
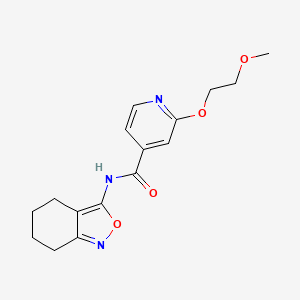
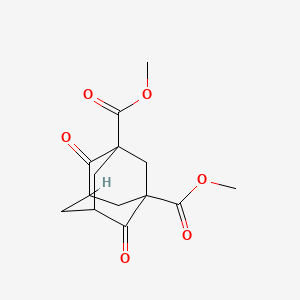
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2564371.png)
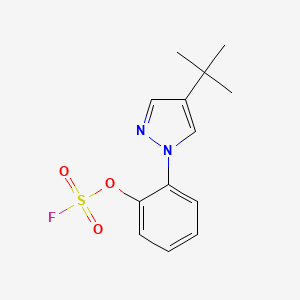
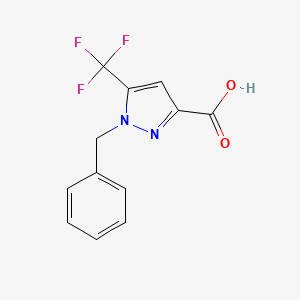
![Methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)

![1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2564382.png)
![(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2564383.png)

![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)
![(1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one](/img/structure/B2564387.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)
